molecular formula C21H17N3O3S B12635822 Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B12635822
M. Wt: 391.4 g/mol
InChI Key: BLWCDQIVXIXHSA-UHFFFAOYSA-N
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Description

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrrolo[2,3-b]pyridine moiety, which is further substituted with a phenylsulfonyl group and a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide group to the pyrrolo[2,3-b]pyridine core, typically through amide bond formation reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrrolo[2,3-b]pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H17N3O3S/c1-15-14-19(23-21(25)16-8-4-2-5-9-16)18-12-13-24(20(18)22-15)28(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,25)

InChI Key

BLWCDQIVXIXHSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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